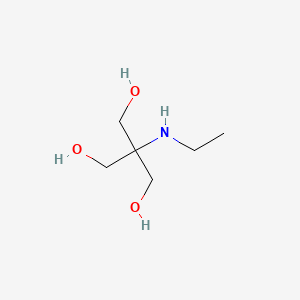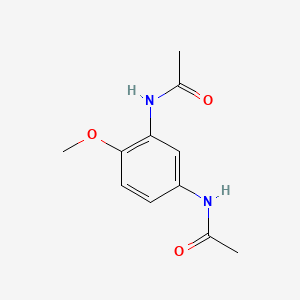![molecular formula C19H21NO2 B3749176 2-[(2,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3749176.png)
2-[(2,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-[(2,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline, also known as DPA-THIQ, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique properties make it a valuable tool for researchers in the field of neuroscience.
Mechanism of Action
The mechanism of action of 2-[(2,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act on the brain's dopamine system. This compound has been shown to increase the levels of dopamine in the brain, which may contribute to its neuroprotective and anti-addictive effects.
Biochemical and Physiological Effects
2-[(2,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have several biochemical and physiological effects. This compound has been shown to increase the levels of dopamine in the brain, which may contribute to its neuroprotective and anti-addictive effects. 2-[(2,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(2,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its unique properties, which make it a valuable tool for researchers studying neurodegenerative diseases and addiction. However, one limitation of using this compound is its relatively high cost, which may limit its use in some research settings.
Future Directions
There are several future directions for research on 2-[(2,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline. One area of research is the potential use of this compound in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of research is the potential use of 2-[(2,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline in treating addiction, particularly to drugs such as cocaine and methamphetamine. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Scientific Research Applications
2-[(2,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has shown to have neuroprotective properties, which makes it a valuable tool for researchers studying neurodegenerative diseases such as Parkinson's and Alzheimer's. 2-[(2,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential use in treating addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and methamphetamine.
properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2,5-dimethylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-7-8-15(2)18(11-14)22-13-19(21)20-10-9-16-5-3-4-6-17(16)12-20/h3-8,11H,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOFABUZJNIHOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827017 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2,5-dimethylphenoxy)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methanone](/img/structure/B3749121.png)
![N-[4-(difluoromethoxy)phenyl]methanesulfonamide](/img/structure/B3749131.png)
![2-(2,5-dimethylphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-3-methylquinoline](/img/structure/B3749142.png)

![4-({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid](/img/structure/B3749163.png)
![7-methoxy-3-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3749166.png)
![3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}-7-methoxy-2H-chromen-2-one](/img/structure/B3749169.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}azepane](/img/structure/B3749184.png)

![2-[4-(4-methoxyphenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B3749192.png)
![9-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3749194.png)
![3-acetyl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one](/img/structure/B3749199.png)
